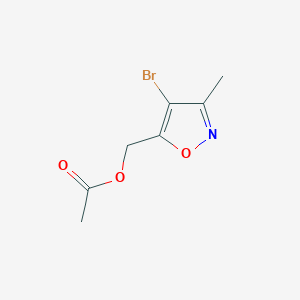

(4-Bromo-3-methylisoxazol-5-yl)methyl acetate

Cat. No. B2834340

Key on ui cas rn:

1380089-33-7

M. Wt: 234.049

InChI Key: USGKSLUGKUUZSM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09249161B2

Procedure details

To a 500 mL flask (under N2 (g)) was added dichlorobis(acetonitrile)palladium(II) (0.551 g, 2.12 mmol) and dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (3.50 g, 8.53 mmol). To the solids was sequentially added a solution of (4-bromo-3-methylisoxazol-5-yl)methyl acetate (24.8 g, 106 mmol) in 1,4-dioxane (65 mL), Et3N (44.3 mL, 318 mmol), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (24 mL, 160 mmol). The flask was sequentially evacuated and purged under N2 and this process was repeated three times. The reaction mixture was heated to 110° C. (under a constant stream of N2 (g)) and allowed to stir for ˜4 h. LC-MS analysis at this point showed complete conversion of the starting bromo-isoxazole. The reaction mixture was cooled to room temperature and EtOAc (100 mL) was added. After 15 min of stirring, the suspension was filtered over a pad of Celite. The filter cake was washed with EtOAc (3×100 mL), concentrated in vacuo, and the solvent was switched using 1,4-Dioxane (2×50 mL). The borate ester with used without further purification.

Quantity

3.5 g

Type

reactant

Reaction Step One

Name

dichlorobis(acetonitrile)palladium(II)

Quantity

0.551 g

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

N#N.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[C:32]([O:35][CH2:36][C:37]1[O:41][N:40]=[C:39]([CH3:42])[C:38]=1Br)(=[O:34])[CH3:33].CCN(CC)CC.[CH3:51][C:52]1([CH3:59])[C:56]([CH3:58])([CH3:57])[O:55][BH:54][O:53]1>O1CCOCC1.CC#N.CC#N.Cl[Pd]Cl>[C:32]([O:35][CH2:36][C:37]1[O:41][N:40]=[C:39]([CH3:42])[C:38]=1[B:54]1[O:55][C:56]([CH3:58])([CH3:57])[C:52]([CH3:59])([CH3:51])[O:53]1)(=[O:34])[CH3:33] |f:6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1

|

|

Name

|

dichlorobis(acetonitrile)palladium(II)

|

|

Quantity

|

0.551 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC#N.CC#N.Cl[Pd]Cl

|

Step Two

|

Name

|

|

|

Quantity

|

24.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC1=C(C(=NO1)C)Br

|

|

Name

|

|

|

Quantity

|

44.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(CC)CC

|

|

Name

|

|

|

Quantity

|

24 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OBOC1(C)C)C

|

|

Name

|

|

|

Quantity

|

65 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for ˜4 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was sequentially evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged under N2

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

EtOAc (100 mL) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 15 min of stirring

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the suspension was filtered over a pad of Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with EtOAc (3×100 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The borate ester with used without further purification

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)OCC1=C(C(=NO1)C)B1OC(C(O1)(C)C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |